Hexafluoropropene Trimer
Description
Historical Context and Evolution of Perfluorinated Compound Research
The journey of organofluorine chemistry began in the 19th century, with the synthesis of the first fluorinated compounds. numberanalytics.com The field gained considerable momentum in the early 20th century, driven by the industrial demand for new materials with unique properties. numberanalytics.com The discovery of the inertness and stability of fluorinated molecules, such as Freon in the 1920s, revolutionized industries like refrigeration. numberanalytics.com
The post-World War II era saw a dramatic expansion in industrial organofluorine chemistry, which now provides a wide array of essential materials for modern society. jst.go.jpnih.gov Per- and polyfluoroalkyl substances (PFAS) have been manufactured for over five decades and are used in a vast range of applications due to their unique and versatile characteristics. pops.int However, concerns over the environmental persistence and potential toxicity of some long-chain PFAS, like PFOA and PFOS, led to a voluntary phase-out by major manufacturers starting in the early 2000s. mdpi.comnih.gov This has spurred significant research into alternative fluorinated compounds. mdpi.com
Significance of Hexafluoropropene (B89477) Trimer within Organofluorine Chemistry
Hexafluoropropene trimer has emerged as a significant compound within the diverse field of organofluorine chemistry. czjyhg.com Its unique properties make it a valuable component in the synthesis of advanced materials. chemimpex.com
Role as a Key Fluorinated Oligomer in Chemical Synthesis
This compound serves as a crucial building block in the synthesis of various fluorinated materials. chemimpex.com It is an oligomer, meaning it is formed from a few repeating units of the monomer hexafluoropropene. czjyhg.com This structure allows it to be a versatile platform for creating more complex molecules. For instance, it is used in the preparation of fluorinated polymers, which are prized for their high resistance to heat and chemicals. smolecule.comchemimpex.com It also serves as a precursor in the synthesis of specialty chemicals like surfactants and lubricants. chemimpex.com Furthermore, its fluorine-rich structure is utilized in pharmaceutical research to create new compounds with potentially enhanced biological activity. innospk.com
Industrial and Academic Research Relevance
The distinct properties of this compound make it a subject of interest in both industrial and academic spheres. chemimpex.com In industry, it finds application as an industrial solvent due to its chemical stability. smolecule.com It is also used in the electronics industry for manufacturing insulating materials and as a heat transfer fluid in cooling systems. chemimpex.comsanfush.com The growing demand in high-tech sectors like new energy vehicles, 5G communications, and semiconductor manufacturing is expected to continue to drive the demand for this compound. czjyhg.com
Academically, the compound is studied to better understand the properties and reactions of fluorinated compounds. chemimpex.com Its reactivity with various chemical agents, such as amines and thiols, has been a subject of investigation. smolecule.com
Isomeric Forms and Structural Considerations of this compound
This compound exists in different isomeric forms, which are molecules that have the same chemical formula but different arrangements of atoms. Three known isomers are perfluoro-2,4-dimethyl-3-heptene (T-1), perfluoro-4-methyl-3-isopropyl-2-pentene (T-2), and perfluoro-2,4-dimethyl-3-ethyl-2-pentene (T-3). czjyhg.com The distribution of these isomers can be influenced by reaction conditions such as temperature. smolecule.com For example, lower temperatures tend to favor the formation of the ethyl-substituted isomer, while higher temperatures promote the more stable isopropyl variant. smolecule.com The specific isomeric composition can affect the compound's physical and chemical properties. googleapis.com
Interactive Data Table: Isomeric Ratios at Varying Temperatures
| Temperature (°C) | Ethyl-Substituted (%) | Isopropyl-Substituted (%) |
|---|---|---|
| 40 | 78 | 22 |
| 60 | - | - |
| 100 | - | - |
| 120 | - | - |
Data based on nuclear magnetic resonance (NMR) studies. smolecule.com
Research Gaps and Future Directions in this compound Studies
Despite its utility, there are still areas where further research on this compound is needed. While its physical and chemical properties are well-utilized, comprehensive data on its biological and environmental fate is less developed. smolecule.com The long-term effects and potential for bioaccumulation of this and other replacement PFAS are areas of active investigation. mdpi.com
Future research will likely focus on:
Developing more sustainable and environmentally friendly synthesis methods. numberanalytics.com
Expanding its applications in emerging technologies, such as advanced battery systems and next-generation electronics. numberanalytics.com
Conducting thorough toxicological and environmental impact assessments to ensure its safe and responsible use. researchgate.netresearchgate.net
Investigating the properties and potential applications of its individual isomers. googleapis.com
As the demand for high-performance materials continues to grow, research into versatile compounds like this compound will remain a key area of focus in organofluorine chemistry.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1,2,3,3,3-hexafluoroprop-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3F6/c3*4-1(2(5)6)3(7,8)9 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRSWIKVCUMTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF(CF3)CF=C(CF3)CF(CF3)2, C9F18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6792-31-0 | |
| Record name | Hexafluoropropene, trimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for Hexafluoropropene Trimer
Oligomerization Processes of Hexafluoropropene (B89477) (HFP) Monomers
The synthesis of Hexafluoropropene (HFP) Trimer is achieved through the oligomerization of HFP monomers. This process involves the controlled, sequential addition of monomer units to form a short-chain polymer, or oligomer. The primary challenge and focus of synthetic strategies is to halt the polymerization at the trimer stage, avoiding the formation of dimers, tetramers, or higher molecular weight polymers. google.comgoogle.com The selective production of the trimer is highly dependent on the reaction conditions, particularly the choice of catalyst and solvent. google.comgoogleapis.com
Controlled Polymerization Techniques for Trimer Formation
Controlled polymerization techniques are essential to selectively synthesize the HFP trimer. The goal is to manage the reaction kinetics and thermodynamics to favor the trimer product. Catalytic oligomerization is the most prominent of these techniques, allowing for a degree of control over the final product distribution through the careful selection of catalysts, solvents, and reaction temperatures. google.comsmolecule.com While other methods like radiation-induced polymerization have been explored for various fluoromonomers, including HFP, catalytic routes remain the most established for targeted oligomer synthesis. mdpi.com The success of these techniques hinges on modulating the nucleophilic attack that initiates polymerization and the subsequent propagation steps to terminate preferentially after the addition of the third monomer unit.
Catalytic Oligomerization Strategies
Catalysis is the cornerstone of HFP trimer synthesis. Liquid-phase processes using a combination of a catalyst and a solvent are common. googleapis.com The catalytic system's role is to generate a nucleophilic species that attacks the HFP monomer, initiating the oligomerization cascade. The selectivity of this process towards either dimers or trimers is profoundly influenced by the specific catalyst-solvent pairing. google.comgoogle.com While traditional alkali metal fluorides are widely used, recent research has also explored more tailored systems, such as ionic liquids, to enhance selectivity for the trimer. rsc.org
Alkali metal fluorides, especially Potassium Fluoride (B91410) (KF) and Cesium Fluoride (CsF), are frequently employed as catalysts for HFP oligomerization. google.com In these systems, the fluoride ion (F⁻) acts as the initiating nucleophile. The process is believed to begin with the F⁻ ion attacking a molecule of HFP to form a perfluorinated carbanion, which then sequentially adds two more HFP monomers. googleapis.com The use of crown ethers can enhance the catalytic activity by strongly coordinating the alkali metal cation (e.g., K⁺), which in turn activates the corresponding fluoride anion, increasing its nucleophilicity. google.comscirp.org
The choice of solvent is critical and can dictate the final product distribution. Polar, aprotic solvents are typically required to dissolve or disperse the catalyst and facilitate the reaction. google.com The solvent's ability to solvate the cation of the alkali metal fluoride catalyst plays a significant role in the reactivity of the "naked" fluoride anion. icm.edu.pl
Research has shown that:
N,N-dimethylformamide (DMF) : The use of DMF as a solvent strongly favors the formation of the HFP trimer, often with high selectivity. google.comcapes.gov.br
Acetonitrile (B52724) : In contrast, conducting the oligomerization in acetonitrile with a KF catalyst leads almost exclusively to the formation of HFP dimers. google.comcapes.gov.br
Glymes (e.g., Tetraglyme) : Glyme-based solvents, particularly tetraglyme (B29129), are effective when used with Cesium Fluoride (CsF). smolecule.com The solvent helps to form a host-guest complex that enhances the nucleophilicity of the fluoride ion, which is crucial for initiating the oligomerization. smolecule.comrhhz.net
The profound impact of the solvent on product selectivity is a key tool for directing the synthesis towards the desired oligomer.
Table 1: Effect of Solvent on Selectivity in HFP Oligomerization Catalyzed by Potassium Fluoride (KF)
| Solvent | Predominant Product | Reference |
|---|---|---|
| N,N-dimethylformamide (DMF) | Trimer | google.comcapes.gov.br |
| Acetonitrile | Dimer | google.comcapes.gov.br |
The ratio of catalyst to monomer is another important parameter that can be adjusted to optimize the formation of the HFP trimer. While specific data for HFP is proprietary, analogous studies on the oligomerization of hexafluoropropylene oxide (HFPO) show that a higher concentration of the catalyst generally leads to the formation of heavier oligomers (n ≥ 3). scispace.com This suggests that increasing the catalyst-to-monomer ratio in HFP oligomerization can shift the product distribution towards the trimer and higher oligomers. Conversely, lower catalyst concentrations would likely favor dimer formation. Fine-tuning this ratio is a crucial step in maximizing the yield of the desired trimer product.
The use of copper in the synthesis of fluorinated compounds is well-established, though its application specifically for the selective trimerization of HFP is less documented than alkali metal fluoride catalysis. Copper-mediated reactions involving HFP often focus on the transfer of a fluoroalkyl group. A key step in such processes involves the insertion of the hexafluoropropene (HFP) monomer into a copper-fluoride (Cu-F) bond. nih.govacs.org This reaction forms a copper-heptafluoroisopropyl complex, which can then be used in further transformations. nih.gov While this demonstrates copper's ability to activate HFP, its development as a selective catalyst for producing HFP trimer is not as prominent as the alkali metal fluoride systems.
Role of Solvents in Catalytic Activity (e.g., Tetraglyme, DMF)
Influence of Complex Amines as Oligomerization Catalysts
The oligomerization of hexafluoropropene and its oxide is significantly influenced by the choice of catalyst, with complex amines demonstrating notable efficacy. Tertiary amines, particularly complex and tertiary diamines, have been identified as effective catalysts for the oligomerization of hexafluoropropylene oxide (HFPO). scispace.comgoogle.com Research indicates that these amine-based catalysts offer advantages over traditional alkali metal halides due to their reduced sensitivity to moisture, which simplifies handling and operational procedures. scispace.com
While simple tertiary amines like triethylamine (B128534) and tributylamine (B1682462) show lower catalytic activity, more complex structures such as tertiary diamines are highly active. scispace.comgoogle.com For instance, N,N,N',N'-Tetramethylethylenediamine has been successfully used as a catalyst in HFPO oligomerization experiments. scispace.com The use of specific fluorine-containing tertiary amines in conjunction with a solvent like acetonitrile has been shown to enable the selective production of the trimer at room temperature. google.com The high activity of tertiary diamines in aprotic polar solvents makes them particularly effective for these processes. google.com
Reaction Conditions and Their Influence on Trimer Selectivity
The selective synthesis of hexafluoropropene trimer over other oligomers is highly dependent on the reaction conditions. scispace.com Key parameters include the choice of solvent, temperature, and pressure, which collectively steer the reaction toward the desired product. scispace.comgoogle.com
Temperature and Pressure Effects
Temperature and pressure are critical variables that can be manipulated to control both the rate of reaction and the selectivity towards the trimer and its specific isomers. google.comsmolecule.com For the selective production of the trimer in N,N-dimethylformamide, a temperature of approximately 90°C is recommended. google.com Generally, commercial-scale oligomer production requires elevated temperatures and pressures to achieve viable reaction rates. google.com However, the optimal range can vary significantly depending on the catalytic system. For reactions catalyzed by tertiary diamines, the temperature can range from -30°C to +50°C. google.com
Pressure also plays a role, with reactions often conducted under slightly elevated pressure to maintain the liquid phase and increase reactant concentration. google.com In certain processes like the pyrolysis of polytetrafluoroethylene (PTFE), higher temperatures (744°C to 750°C) and specific pressures (32 kPa to 40 kPa) were found to maximize the yield of hexafluoropropene (HFP) monomer, which is the precursor to the trimer. up.ac.za The interplay between temperature and pressure is essential for optimizing the synthesis process. slideshare.net
The following table summarizes the effect of temperature on the isomeric distribution of this compound:
Isomeric Ratios of this compound at Varying Temperatures| Temperature (°C) | Ethyl-Substituted Isomer (%) | Isopropyl-Substituted Isomer (%) |
|---|---|---|
| 40 | 78 | 22 |
| 80 | 65 | 35 |
| 120 | 42 | 58 |
Data sourced from nuclear magnetic resonance (NMR) studies. smolecule.com
Feed Rate of Hexafluoropropene Monomer
The rate at which the hexafluoropropene (HFP) monomer is introduced into the reactor is another crucial parameter for controlling the oligomerization reaction. A continuous and controlled feed rate can influence the product selectivity and yield. In methods designed for the selective synthesis of a specific trimer isomer, the HFP monomer may be fed continuously into the reaction mixture at a controlled rate. google.com To optimize the process, it is suggested that the feed rate be less than 30% per hour, with more controlled rates of less than 20%, 15%, or even 10% per hour, based on the total HFP charge. google.com This controlled addition helps to manage the reaction exotherm and maintain an optimal monomer concentration, thereby favoring the formation of the desired trimer product. The feed rate is a critical parameter in polymerization and oligomerization reactions in general, as it directly impacts the molecular weight distribution of the products. researchgate.netresearchgate.net
Isomer Control and Selective Synthesis of this compound Isomers
This compound exists as multiple structural isomers, and controlling the isomeric composition of the final product is a significant aspect of its synthesis. smolecule.comgoogle.com The selective synthesis of a particular isomer is desirable as different isomers can have varying physical and chemical properties.
A notable achievement in this area is the development of a one-step catalytic oligomerization process that produces an isomerically pure form of HFP trimer, specifically 1,1,1,2,3,5,5,6,6,7,7,7-dodecafluoro-2,4-bis(trifluoromethyl)hept-3-ene. google.com This method can achieve yields where the desired isomer constitutes at least 85% and up to 97.7% of the total HFP trimer isomers produced. google.com
The two primary isomers often encountered are perfluoro-3-ethyl-2,4-dimethylpent-2-ene and perfluoro-3-isopropyl-4-methylpent-2-ene. smolecule.com The distribution between these isomers is highly sensitive to the reaction temperature, providing a direct lever for controlling the isomeric output. smolecule.com Furthermore, the use of tailored nucleophilic ionic liquids as catalysts has shown promise, achieving up to 86.6% selectivity for the trimerization of hexafluoropropylene. rsc.org
Mechanisms of Isomer Formation and Interconversion
The formation and interconversion of this compound isomers are governed by principles of kinetic and thermodynamic control. smolecule.com The mechanism for temperature-dependent isomer control is a clear example. At lower temperatures, typically between 40°C and 60°C, the reaction is under kinetic control, favoring the formation of the less sterically hindered ethyl-substituted isomer. smolecule.com As the temperature is increased to a range of 100°C to 120°C, the reaction shifts to thermodynamic control, allowing the isomers to interconvert. This leads to a higher proportion of the more thermodynamically stable and bulkier isopropyl-substituted isomer. smolecule.com
The interconversion process itself is often facilitated by the catalyst. Fluoride ion catalysts, such as potassium fluoride (KF) often enhanced by crown ethers, can induce isomerization by generating intermediate carbon cations. scirp.org While detailed studies often focus on dimer isomerization, the fundamental mechanism is applicable to the trimer system. scirp.orggoogleapis.com Some trimer isomers exist as stable rotational isomers (rotamers) that are distinct at room temperature and only interconvert at very high temperatures (above 160°C). researchgate.net
Synthesis of Hexafluoropropylene Oxide Trimer Acid (HFPO-TA)
Hexafluoropropylene Oxide Trimer Acid (HFPO-TA) is a derivative of HFPO, and its synthesis originates from the oligomerization of hexafluoropropylene oxide. scispace.comresearchgate.net The synthesis pathway begins with the anionic oligomerization of HFPO monomer, often catalyzed by substances like complex tertiary amines or alkali metal fluorides. scispace.comgoogle.com
The first step in the oligomerization process is the isomerization of an HFPO molecule to form an acid fluoride, specifically pentafluoropropionyl fluoride. scispace.com This intermediate is highly reactive and subsequently attacks another molecule of HFPO. This addition process can repeat, extending the chain. When this has occurred to form a three-unit chain, the resulting product is the hexafluoropropylene oxide trimer, which is a perfluorinated carbonyl fluoride (acid fluoride) with the general formula F(CF(CF₃)CF₂O)₃CF(CF₃)COF. scispace.comgoogle.com
To obtain the final product, Hexafluoropropylene Oxide Trimer Acid (HFPO-TA), this acid fluoride precursor must undergo hydrolysis. The terminal carbonyl fluoride group (-COF) is readily hydrolyzed by reacting with water, which replaces the fluorine atom with a hydroxyl group (-OH), thereby forming the carboxylic acid. The resulting structure is HFPO-TA. scispace.comdoi.org
Formation as a Byproduct of HFPO Polymerization
This compound is a significant byproduct generated during the industrial polymerization of hexafluoropropylene oxide (HFPO). rhhz.netccspublishing.org.cn This process is chiefly aimed at producing perfluoroalkoxyalkane (PFA), a type of fluoropolymer. Globally, the production of HFPO trimer as a byproduct is substantial, with estimates suggesting an output of at least 100 tons each year. rhhz.netccspublishing.org.cn The formation of the trimer, along with other short-chain HFPO oligomers, is an inherent part of the manufacturing process for certain fluoropolymers. rhhz.netccspublishing.org.cn
Methods of HFPO-TA Synthesis for Research
For research applications, particularly in environmental and toxicological studies, high-purity standards of this compound acid (HFPO-TA) are required. doi.org The synthesis of these analytical standards is a specialized task undertaken by dedicated chemical laboratories. For instance, native standards of HFPO-TA with a purity greater than 98% have been synthesized at the Key Laboratory of Organofluorine Chemistry, Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences, for use in research studies. doi.org The availability of such standards is crucial for the accurate detection and quantification of HFPO-TA in various environmental and biological samples. doi.orgnih.gov Research has also shown that under certain oxidative conditions, such as with UV/persulfate, hexafluoropropylene oxide tetramer acid (HFPO-TeA) can depolymerize to form HFPO-TA. researchgate.net
Derivatization and Functionalization Reactions of this compound
The chemical structure of this compound, characterized by its trifluoromethyl groups and a double bond, makes it a versatile precursor for the synthesis of a variety of functionalized molecules. chemimpex.comsigmaaldrich.com It serves as a key building block in the production of specialty chemicals and advanced fluoropolymers. chemimpex.com
Reactions with Primary Amines for Enamine and Enimine Formation
This compound readily reacts with primary amines. sigmaaldrich.comsmolecule.com This reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the fluorinated alkene. smolecule.com The outcome of this reaction is the formation of corresponding enamines and enimines, which are valuable intermediates in organic synthesis. sigmaaldrich.com Further reaction, such as heating, can lead to cyclization, producing more complex heterocyclic structures like fluorinated 1,2-dihydroazetes. thieme-connect.de
Table 1: Reactions of this compound with Primary Amines
| Reactant | Product Type | Resulting Compound Class |
| Primary Amine | Nucleophilic Substitution | Enamines and Enimines |
| Allylic Amines (from initial reaction) | Cyclization upon heating | Fluorinated 1,2-Dihydroazetes |
Synthesis of Functional Derivatives
The reactivity of this compound extends beyond reactions with amines, allowing for the creation of a diverse range of functional derivatives. rsc.orggoogleapis.com These reactions often target the double bond within the trimer's structure.
One notable example is the oxidation of the trimer. Using an aqueous solution of sodium hypochlorite (B82951) in the presence of acetonitrile, the double bond can be epoxidized to yield α-oxides, such as 2,3-Epoxyperfluoro-3-isopropyl-4-methylpentane. osti.gov Another pathway for functionalization involves the reaction with alcohols. For instance, the reaction with hydroxystyrene (B8347415) can produce novel styrene (B11656) monomers containing a highly branched perfluoroalkenyl group, which can then be polymerized. researchgate.net The trimer is also utilized as a starting material in the synthesis of complex molecules like photochromic spiroindolinonaphthoxazine derivatives. sigmaaldrich.comscbt.com
Table 2: Synthesis of Functional Derivatives from this compound
| Reactant | Reagent(s) | Resulting Derivative |
| This compound | Sodium hypochlorite, Acetonitrile | α-Oxides (e.g., 2,3-Epoxyperfluoro-3-isopropyl-4-methylpentane) |
| This compound | Hydroxystyrene | Styrene monomer with a perfluoroalkenyl group |
| This compound | Various (multi-step synthesis) | Photochromic spiroindolinonaphthoxazine derivatives |
Advanced Characterization and Analytical Techniques in Hexafluoropropene Trimer Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the physical separation of the isomers of hexafluoropropene (B89477) trimer, which is often a prerequisite for their individual characterization and for obtaining high-purity grades of a specific isomer. These techniques are also used for the precise quantification of the isomeric ratio in a mixture.
The separation of hexafluoropropene trimer isomers can be challenging due to their similar chemical and physical properties. However, various chromatographic techniques have been applied to the analysis of related fluorinated compounds, which can be adapted for this compound. Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the separation and quantification of PFAS. researchgate.netchromatographyonline.com The choice of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving the desired separation. nih.gov While silica (B1680970) gel chromatography has been noted as challenging for trimer isomer separation due to stability issues, fractional distillation under an inert atmosphere is an alternative purification method.
Table 3: Chromatographic Techniques for the Analysis of this compound and Related Compounds
| Technique | Stationary Phase (Column) | Mobile Phase / Conditions | Application |
|---|---|---|---|
| Gas Chromatography (GC) | 6% cyanopropylphenyl 94% dimethyl polysiloxane | Temperature gradient | Separation and quantification of isomers and volatile impurities. researchgate.net |
| Liquid Chromatography (LC-MS/MS) | Waters CORTECS T3 (C18) | Gradient elution with ammonium (B1175870) acetate (B1210297) in water/acetonitrile (B52724) | Separation and quantification of non-volatile isomers and impurities. nih.gov |
| Agilent Poroshell 120 EC-C18 | Gradient elution with ammonium acetate in water/methanol | Isomeric profiling of PFAS. chromatographyonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for HFPO-TA Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of this compound acid (HFPO-TA) and other per- and polyfluoroalkyl substances (PFAS). nih.govpfascentral.org This powerful technique allows for the separation, detection, and identification of these compounds in various matrices. nih.gov
Tandem quadrupole mass spectrometry (QqQ) is the predominant method for the quantification of PFAS, including HFPO-TA. nih.gov Operating in multiple reaction monitoring (MRM) mode, QqQ provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.govlabmanager.com This targeted approach significantly reduces background noise, making it ideal for trace-level quantification in complex samples. labmanager.comyoutube.com The development of optimized MRM transitions, often based on the loss of a carboxyl group (–CO2) and ether linkage cleavage, is essential for accurate quantification. nih.gov While highly effective, the sensitivity for HFPO-TA can be comparatively lower than for other PFAS analyzed concurrently. nih.gov
A direct injection LC-MS/MS method using a Thermo Scientific™ TSQ Altis™ Plus triple quadrupole mass spectrometer has been developed for the analysis of 54 PFAS compounds, including HFPO-TA, in drinking water. lcms.cz This method is designed to meet the rigorous detection and reporting limits set by European regulations. lcms.cz
Table 1: Example of LC-MS/MS Parameters for PFAS Analysis
| Parameter | Setting |
|---|---|
| Instrument | Thermo Scientific™ Vanquish™ Flex Binary UHPLC |
| Mass Spectrometer | Thermo Scientific™ TSQ Altis™ Plus Triple Quadrupole MS |
| Ionization Source | HESI |
| Injection Volume | Direct injection |
| Run Time | 23 minutes |
This table is illustrative of a typical setup for PFAS analysis and specific parameters may vary. lcms.cz
High-resolution mass spectrometry (HRMS) is a primary tool for the detection and structural elucidation of emerging and previously unidentified PFAS, such as HFPO-TA. nih.govmeasurlabs.com Techniques like quadrupole time-of-flight mass spectrometry (QTOF-MS) provide highly accurate mass measurements, which are critical for determining the elemental composition of unknown compounds. nih.govmeasurlabs.combioanalysis-zone.com The high accuracy of HRMS allows for the differentiation of molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com
The identification process often involves searching for characteristic mass differences that correspond to repeating units like –CF2 (49.9968 m/z) and –CF2O (65.9917 m/z), which are common in PFAS mixtures. nih.govacs.org The presence of HFPO-TA in water and biological samples has been confirmed using the accurate mass measurement capabilities of HRMS. nih.gov
Table 2: Key Features of Mass Spectrometry Techniques for HFPO-TA Analysis
| Technique | Primary Use | Key Advantage |
|---|---|---|
| Tandem Quadrupole MS (QqQ) | Quantification | High sensitivity and selectivity in MRM mode. nih.govlabmanager.com |
Tandem Quadrupole MS (QqQ) for Quantification
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric analysis (TGA) is a technique used to evaluate the thermal stability of materials by measuring the change in weight of a sample as it is heated over a range of temperatures. celignis.com This method is valuable for studying the decomposition behavior of polymers and other materials. celignis.comresearchgate.net In the context of this compound research, TGA can be employed to determine the temperatures at which the compound and its derivatives begin to decompose, providing insights into their thermal stability. The analysis is typically conducted in a controlled atmosphere, such as nitrogen, to assess volatility without the influence of combustion. celignis.com
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. cuni.cz It is widely used to characterize the thermal properties of materials, including polymers. cuni.czgrafiati.com DSC can identify various thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). cuni.cz For this compound and its oligomers, DSC can provide crucial data on their phase behavior and thermal properties, which is essential for understanding their physical state over a range of temperatures. google.comdigibib.net
Gel Permeation Chromatography (GPC) for Oligomer Molecular Weight Distribution
Gel permeation chromatography (GPC), a form of size exclusion chromatography, is an essential analytical technique for determining the molecular weight and molecular weight distribution of polymers and oligomers. researchgate.neteag.com In GPC, molecules are separated based on their size in solution. eag.comufl.edu Larger molecules elute first because they are excluded from the pores of the column packing material, while smaller molecules take longer to elute as they can diffuse into the pores. eag.comufl.edu
This technique is particularly useful for characterizing hexafluoropropene oligomers. researchgate.net A GPC system can be developed to measure the molecular weight distributions of perfluoropolyethers, which are related to hexafluoropropene oligomers. researchgate.net The data obtained from GPC, such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw), are critical for understanding the physical properties of these materials. researchgate.netufl.edu
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | HFPO-TA |
| Per- and Polyfluoroalkyl Substances | PFAS |
| Hexafluoropropene | HFP |
| Perfluoropolyethers | PFPEs |
| Polystyrene | PS |
Theoretical and Computational Studies on Hexafluoropropene Trimer
Quantum Chemical Calculations for Structural Energetics
Quantum chemical calculations are fundamental in determining the electronic structure and energetic properties of molecules. For hexafluoropropene (B89477) trimer, these calculations are crucial for understanding the stability of its various isomers and the strengths of its chemical bonds.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the bond dissociation energies (BDEs) of molecules, which quantify the energy required to break a specific bond homolytically.
While direct DFT studies detailing the BDEs for all bonds in hexafluoropropene trimer are not extensively available in the public literature, research on related fluorinated compounds demonstrates the utility of this approach. For instance, in a study on the degradation of hexafluoropropylene oxide trimer acid (HFPO-TA), a related compound, DFT calculations were employed to determine the BDEs of different bonds. acs.orgresearchgate.net The calculations revealed that the C-O ether bond adjacent to the carboxylic acid group possesses a lower dissociation energy compared to other bonds in the molecule, making it the most likely point of initial cleavage during degradation. acs.orgresearchgate.net
For the monomer, hexafluoropropene (HFP), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to effectively predict BDEs for its C-F and C-C bonds. This suggests that similar levels of theory would be appropriate for accurately calculating the BDEs within the more complex this compound molecule. Such calculations would be invaluable for predicting the thermal stability and degradation pathways of HFPT. For example, a benchmark study on various density functionals found that methods like M06-2X are highly accurate for BDE calculations in organic molecules. researchgate.netepa.gov
A study investigating the thermal decomposition of perfluoroalkyl ether carboxylic acids (PFECAs) utilized the M06-2X/Def2-TZVP level of theory to calculate C-C, C-F, and C-O bond dissociation energies, highlighting the preferential cleavage of the C-O ether bond. researchgate.net These findings underscore the power of DFT to elucidate reaction mechanisms by identifying the weakest bonds in a molecule.
This compound primarily exists as two isomers: perfluoro-3-ethyl-2,4-dimethylpent-2-ene and perfluoro-3-isopropyl-4-methylpent-2-ene. smolecule.com The relative stability of these isomers can be investigated using single-point energy calculations, which determine the total energy of a molecule at a fixed geometric arrangement of its atoms. nih.gov By comparing the single-point energies of different isomers, one can predict which is thermodynamically more stable.
Experimental evidence shows that the distribution of these two main HFPT isomers is highly dependent on reaction temperature. At lower temperatures (40–60°C), the less sterically hindered ethyl-substituted isomer is favored, which is indicative of kinetic control. smolecule.com Conversely, at higher temperatures (100–120°C), the bulkier isopropyl-substituted isomer becomes predominant, suggesting it is the more thermodynamically stable product. smolecule.com
Table 1: Isomeric Distribution of this compound at Various Temperatures smolecule.com
| Temperature (°C) | Perfluoro-3-ethyl-2,4-dimethylpent-2-ene (%) | Perfluoro-3-isopropyl-4-methylpent-2-ene (%) |
| 40 | 78 | 22 |
| 80 | 65 | 35 |
| 120 | 42 | 58 |
While specific single-point energy calculations for these HFPT isomers are not readily found in published literature, studies on the closely related hexafluoropropene dimer illustrate the methodology. Research on the isomerization of the two dimer isomers, Perfluoro(4-methylpent-2-ene) (D-1) and Perfluoro(2-methylpent-2-ene) (D-2), employed single-point energy calculations to determine their relative stability. scirp.orgscirp.org The calculations showed that D-2 is the more stable compound. scirp.org This type of computational analysis, when applied to the trimer isomers, would provide the theoretical underpinning for the experimentally observed temperature-dependent isomer distribution.
Table 2: Calculated Single-Point Energies for Hexafluoropropene Dimer Isomers scirp.org
| Isomer | Single-Point Energy (kJ/mol) |
| Perfluoro(4-methylpent-2-ene) (D-1) | Not specified directly, but higher than D-2 |
| Perfluoro(2-methylpent-2-ene) (D-2) | -3745686.47 |
Note: The energy value represents the most stable dimer isomer found in the study.
Density Functional Theory (DFT) for Bond Dissociation Energies
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the intermolecular interactions that govern the bulk properties of a substance. researchgate.netlivecomsjournal.org For this compound, MD simulations could elucidate properties such as viscosity, density, and solvation behavior by modeling the forces between individual trimer molecules. These forces typically include van der Waals and electrostatic interactions. csic.es
Specific MD simulation studies focused solely on the intermolecular interactions of pure this compound are not widely documented. However, the solvation behavior of this compound in supercritical carbon dioxide has been investigated using techniques that probe intermolecular interactions, such as high-pressure ATR-FTIR and ab initio calculations. acs.org These studies provide a foundation for how HFPT interacts with other molecules, which is a key aspect of what MD simulations can explore in greater detail. acs.org
The principles of MD are well-established and have been applied to countless chemical systems, including other fluorinated compounds. csic.essci-hub.se Such simulations for HFPT would involve defining a force field, which is a set of parameters that describe the potential energy of the system. gla.ac.uk Once a force field is established, simulations could predict how trimer molecules arrange themselves in the liquid state and how they interact with surfaces or other chemical species, which is crucial for understanding its performance as an industrial solvent or electrical insulator. smolecule.com
Mechanistic Pathways of Oligomerization and Degradation Reactions
Computational studies are instrumental in elucidating the complex reaction mechanisms involved in the formation (oligomerization) and breakdown (degradation) of this compound.
The oligomerization of hexafluoropropene (HFP) to its trimer is often achieved using catalysts. smolecule.com A key process involves the use of cesium fluoride (B91410) (CsF) in a glyme-based solvent. smolecule.com The proposed mechanism begins with the nucleophilic attack of a fluoride ion (from CsF) on the carbon-carbon double bond of an HFP monomer. This generates a perfluorinated carbanion. This carbanion then sequentially attacks two additional HFP monomers. The process terminates through an intramolecular cyclization and fluoride elimination or other termination steps to yield the stable trimer isomers. The solvent plays a crucial role by forming a host-guest complex with the CsF, which enhances the nucleophilicity of the fluoride ion, thereby initiating the oligomerization. smolecule.com
Regarding degradation, while specific pathways for HFPT are not extensively detailed, studies on the degradation of the related hexafluoropropylene oxide (HFPO) oligomers provide significant insights. rhhz.net In a process catalyzed by cesium fluoride in tetraglyme (B29129), HFPO oligomers can be efficiently degraded into pentafluoropropionyl fluoride (PPF), a valuable industrial chemical. rhhz.net The proposed mechanism for the degradation of the HFPO trimer involves an initial attack by a fluoride ion on an electrophilic carbon, followed by a series of intramolecular rearrangements and cleavage of C-O and C-C bonds, ultimately releasing molecules of PPF. rhhz.net
Similarly, computational studies on the thermal degradation of hexafluoropropylene oxide trimer acid (HFPO-TA) on granular activated carbon (GAC) have identified the key mechanistic steps. acs.org DFT calculations showed that the initial step is the cleavage of the ether bond (C-O) near the carboxylic acid group, which has a lower bond dissociation energy than other bonds. acs.orgresearchgate.net This leads to the formation of hexafluoropropylene oxide dimer acid (HFPO-DA) and trifluoroacetic acid (TFA). acs.org
Structure-Function Relationship Investigations
Investigating the relationship between the molecular structure of this compound and its function is key to its application and to understanding its environmental impact. Computational studies can help rationalize these relationships at a molecular level.
The branched, bulky structure of the perfluoroalkyl groups in HFPT is directly responsible for many of its useful properties. For example, its chemical inertness and thermal stability, which make it a good industrial solvent and heat transfer fluid, are due to the strength of the C-F and C-C bonds and the steric shielding provided by the fluorine atoms. smolecule.com
Studies on derivatives of this compound highlight specific structure-function relationships. For instance, a branched fluorinated surfactant was synthesized from this compound and 4-hydroxybenzyl alcohol. researchgate.net The highly branched structure derived from the trimer contributes to the surfactant's ability to effectively lower surface tension. researchgate.net
In the context of environmental science, the structure of related compounds like hexafluoropropylene oxide trimer acid (HFPO-TA) has been computationally linked to its biological interactions. Molecular docking studies have shown that the flexible ether bond in HFPO-TA allows it to adopt a bent conformation that fits well within the binding pockets of proteins involved in enterohepatic circulation. acs.org This structural feature, along with its strong hydrophobicity, leads to a stronger binding affinity compared to linear perfluorinated compounds like PFOA, explaining its tendency to accumulate in the liver. acs.org These studies on derivatives and related acids demonstrate how the unique branched structure originating from the trimer backbone dictates the function and interaction of these molecules in various systems.
Environmental Fate and Remediation of Hexafluoropropene Trimer and Its Derivatives
Occurrence and Distribution in Environmental Matrices
As a consequence of its use in industrial processes, hexafluoropropene (B89477) trimer and its byproducts have been detected in multiple environmental systems, from water sources to living organisms, including humans.
Detection in Surface Water, Groundwater, and Wastewater
Hexafluoropropene trimer acid (HFPO-TA) is now widely found in aqueous environments globally, including surface water, groundwater, and wastewater treatment plants. acs.orgiwaponline.com Investigations have revealed significant concentrations of HFPO-TA, especially in water bodies receiving effluent from fluoropolymer production facilities.
For instance, in the Xiaoqing River in China, located downstream from a fluoropolymer plant, HFPO-TA concentrations were found to be approximately 120 to 1,600 times higher than upstream levels. acs.orgresearchgate.net The total concentrations of per- and polyfluoroalkyl substances (PFAS), including HFPO-TA, in the estuaries of 13 major rivers in Shandong, China, ranged from 23 to 25,400 ng/L. frontiersin.org HFPO-TA has also been frequently detected in groundwater near fluorine chemical plants, with concentrations varying from a few to several thousand nanograms per liter. iwaponline.com Furthermore, low concentrations of HFPO-TA have been identified in drinking water. iwaponline.com
Table 1: Reported Concentrations of this compound Acid (HFPO-TA) in Various Water Sources
| Environmental Matrix | Location | Concentration Range (ng/L) |
|---|---|---|
| Surface Water (Downstream of fluoropolymer plant) | Xiaoqing River, China | 5,200 - 68,500 acs.orgiwaponline.comresearchgate.netnih.gov |
| Surface Water (River Estuaries) | Shandong, China | 23 - 25,400 (as part of total PFAS) frontiersin.org |
| Groundwater (Near fluorine chemical plants) | Not specified | A few to several thousand iwaponline.com |
| Drinking Water | Not specified | Low concentrations detected iwaponline.com |
| Surface Water | Lake Taihu, China | Concentrations of HFPO-TA detected researchgate.net |
| Aquatic Environment (Fluorochemical Industrial Park) | Not specified | 76.8 - 731 (average of 240) mdpi.com |
Bioaccumulation in Aquatic Organisms (e.g., Fish, Amphibians) and Biota
Studies have demonstrated that HFPO-TA exhibits properties of biotoxicity and bioaccumulation. acs.org The compound has been detected in wild fish, amphibians, and marine mammals. researchgate.net
A study on wild common carp (B13450389) (Cyprinus carpio) collected downstream from a fluoropolymer production point source revealed the presence of HFPO-TA in various tissues. acs.orgresearchgate.netnih.gov The median concentrations were 1,510 ng/mL in blood, 587 ng/g (wet weight) in the liver, and 118 ng/g (wet weight) in the muscle. acs.orgresearchgate.netnih.gov The calculated logarithm of the blood bioconcentration factor (log BCFblood) for HFPO-TA was 2.18, which was noted to be significantly higher than that of perfluorooctanoic acid (PFOA) at 1.93. acs.orgresearchgate.netnih.gov Subsequent research has indicated that HFPO-TA has a higher potential to bioaccumulate than PFOA. acs.org
Table 2: Bioaccumulation of this compound Acid (HFPO-TA) in Common Carp (Cyprinus carpio)
| Tissue | Median Concentration |
|---|---|
| Blood | 1,510 ng/mL acs.orgresearchgate.netnih.gov |
| Liver | 587 ng/g (wet weight) acs.orgresearchgate.netnih.gov |
| Muscle | 118 ng/g (wet weight) acs.orgresearchgate.netnih.gov |
Presence in Human Sera
Detectable levels of HFPO-TA have also been found in human populations. In a study of residents living near a fluoropolymer production plant in Huantai County, China, HFPO-TA was measured in their sera at a median concentration of 2.93 ng/mL. acs.orgresearchgate.netnih.gov
Degradation Pathways and Mechanisms
The persistence of this compound and its derivatives has prompted research into effective degradation methods. Both catalytic and photo-induced pathways are being explored as potential remediation technologies.
Catalytic Degradation (e.g., Hydrothermal Regeneration of Activated Carbon)
One promising method for the degradation of HFPO-TA involves the hydrothermal regeneration of spent granular activated carbon (GAC). acs.org Research has shown that GAC can significantly catalyze the degradation and defluorination of adsorbed HFPO-TA at elevated temperatures, such as 120°C. acs.org
The proposed catalytic degradation mechanism suggests that the ether group of HFPO-TA located near the carboxyl group is the first to be split. acs.org This initial cleavage results in the formation of hexafluoropropylene oxide dimer acid (HFPO-DA) and trifluoroacetic acid (TFA). acs.org Subsequently, HFPO-DA is further broken down to yield perfluoropropionic acid (PFPrA) and additional TFA. acs.org These intermediate products were only detected when HFPO-TA was adsorbed on GAC and not when it was dissolved in water without GAC present. acs.org Bond dissociation energy calculations have indicated that the ether group close to the carboxylic acid has a lower dissociation energy, making it more susceptible to breakage compared to the decarboxylation of HFPO-TA. acs.org
Photo-induced Degradation (e.g., UV/sulfite/iodide system)
Photo-induced degradation using a UV/sulfite/iodide system has been shown to be an effective method for breaking down HFPO-TA under mild conditions. researchgate.netnih.gov This advanced reduction process generates hydrated electrons that can effectively degrade the compound. researchgate.netnih.gov
The efficiency of the UV/sulfite/iodide system can be influenced by the quality of the water being treated. researchgate.netnih.gov The presence of common aqueous constituents such as chloride (Cl-), bicarbonate (HCO3-), phosphate (B84403) (PO43-), and humic acid (HA) can impact the defluorination efficiency. nih.gov While low concentrations of Cl- (<1.0 mM), PO43- (<0.01 mM), and HA (<1.0 mg/L) have a negligible effect, higher concentrations can interfere with the process. nih.gov Bicarbonate, in particular, can compete for the hydrated electrons or interact with the photosensitizer, thereby hindering the degradation of HFPO-TA. nih.gov
Under direct UV irradiation without additives, HFPO-TA can also undergo photo-transformation. researchgate.net After 72 hours of photoreaction in an aqueous solution, a 75% degradation ratio and a 25% defluorination ratio were achieved under ambient conditions. researchgate.net The degradation in this case is primarily driven by reducing active species, namely hydrated electrons and active hydrogen atoms, generated from water splitting. researchgate.net The degradation products in this process include shorter-chain PFASs such as HFPO-DA, perfluoropropionic acid (PFPrA), and trifluoroacetic acid (TFA). researchgate.net
Formation of Degradation Intermediates (e.g., Hexafluoropropylene Oxide Dimer Acid)
The degradation of this compound, particularly its acidic form, hexafluoropropene oxide trimer acid (HFPO-TA), results in the formation of several shorter-chain per- and polyfluoroalkyl substances (PFAS). The specific intermediates generated depend on the degradation method employed.
Under ultraviolet (UV) irradiation in aqueous solutions, HFPO-TA transforms into shorter-chain PFAS. researchgate.netnih.gov After 72 hours of photoreaction, a 75% degradation ratio was observed. nih.gov The primary degradation products identified include hexafluoropropylene oxide dimer acid (HFPO-DA), perfluoropropionic acid (PFA), and trifluoroacetate (B77799) (TFA). researchgate.netnih.gov The proposed degradation pathway suggests that the process is initiated by the cleavage of the C-O ether bond near the carboxyl group. researchgate.net Reducing active species, such as hydrated electrons and active hydrogen atoms generated from water splitting, are believed to play a dominant role in this photodegradation process. nih.gov
In hydrothermal conditions, particularly during the regeneration of spent granular activated carbon (GAC), HFPO-TA also degrades into specific intermediates. acs.org Research has shown that GAC can catalyze the degradation and defluorination of adsorbed HFPO-TA at 120°C. acs.org The analysis of reaction intermediates confirmed that the ether group of HFPO-TA closest to the carboxyl group is the first to split, yielding hexafluoropropylene oxide dimer acid (HFPO-DA) and trifluoroacetic acid (TFA). acs.org Subsequently, the newly formed HFPO-DA can be further broken down to produce perfluoropropionic acid (PFPrA) and additional TFA. acs.org These intermediates were detected only when HFPO-TA was adsorbed on GAC, not when it was dissolved in water without GAC, highlighting the catalytic role of the carbon material. acs.org
Another degradation route involves using cesium fluoride (B91410) (CsF) in a tetraglyme (B29129) solvent, which can convert HFPO oligomers into pentafluoropropionyl fluoride (PPF). rhhz.net In this process, the HFPO trimer can be degraded to an HFPO dimer intermediate before its complete conversion to PPF. rhhz.net
Table 1: Degradation Pathways and Intermediates of Hexafluoropropene Oxide Trimer Acid (HFPO-TA)
| Degradation Condition | Key Reactants/Catalysts | Primary Intermediates Formed | Reference |
| UV Photodegradation | UV light, Hydrated electrons | Hexafluoropropylene oxide dimer acid (HFPO-DA), Perfluoropropionic acid (PFA), Trifluoroacetate (TFA) | researchgate.netnih.gov |
| Hydrothermal on GAC | Granular Activated Carbon (GAC), 120°C | Hexafluoropropylene oxide dimer acid (HFPO-DA), Trifluoroacetic acid (TFA), Perfluoropropionic acid (PFPrA) | acs.org |
| Catalytic Degradation | Cesium Fluoride (CsF), Tetraglyme | Hexafluoropropylene oxide dimer (HFPO dimer), Pentafluoropropionyl fluoride (PPF) | rhhz.net |
Adsorption and Removal Technologies from Aqueous Environments
The removal of persistent and mobile contaminants like this compound and its derivatives from water sources is a significant environmental challenge. Advanced remediation techniques focus on capturing and separating these compounds from aqueous environments. Among these, adsorption onto porous materials and membrane filtration technologies like nanofiltration and reverse osmosis are prominent strategies. researchgate.netmdpi.com
Adsorption onto Porous Materials (e.g., MOFs, COFs, Activated Carbon)
Adsorption is a widely used method for water remediation due to its efficiency and the potential for regeneration of adsorbent materials. researchgate.net Various porous materials have been investigated for their ability to remove PFAS, including the derivatives of this compound.
Activated Carbon (AC): Granular activated carbon (GAC) is a conventional adsorbent for PFAS. mdpi.com It has demonstrated the ability not only to adsorb HFPO-TA but also to catalytically aid in its degradation during hydrothermal regeneration processes. acs.orgresearchgate.net The porous structure and large surface area of AC facilitate the capture of PFAS molecules. mdpi.com
Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials composed of metal ions and organic linkers, which can be tailored for specific applications. au.dk Their high surface area and tunable pore chemistry make them promising alternatives to traditional adsorbents for PFAS removal. osti.govwiley-vch.de Studies have shown that MOFs can effectively adsorb various PFAS compounds. au.dk For instance, a magnetic covalent triazine framework (CTF/Fe3O4) has been used to separate HFPO-TA with an adsorption capacity of 1.18 mmol/g. nih.gov
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with structures linked by strong covalent bonds. au.dk Novel cationic COFs have been specifically developed for the efficient removal of compounds like HFPO-TA from aqueous solutions. researchgate.net The effectiveness of COFs is influenced by their pore size, which can be designed to match the dimensions of the target PFAS molecules, thereby enhancing adsorption capacity. researchgate.net For example, 3D-printed scaffolds made from cellulose (B213188) and COFs have shown high adsorption capacity for other PFAS like PFOS and are easily separable from water. nih.gov The primary mechanisms driving adsorption onto these materials include hydrophobic and electrostatic interactions. mdpi.comresearchgate.net
Table 2: Comparison of Porous Adsorbents for PFAS Removal
| Adsorbent Type | Key Features | Mechanism of Action | Examples of Application | Reference |
| Activated Carbon (AC) | High porosity, large surface area, catalytic properties upon heating. | Hydrophobic interactions, catalytic degradation. | Adsorption and degradation of HFPO-TA. | acs.orgmdpi.com |
| Metal-Organic Frameworks (MOFs) | Tunable pore size, high surface area, functionalizable chemistry. | Adsorption, catalytic degradation. | Adsorption of HFPO-TA and other PFAS. | au.dknih.gov |
| Covalent Organic Frameworks (COFs) | Crystalline, porous, highly stable, designable pore sizes. | Hydrophobic and electrostatic interactions, size exclusion. | Selective removal of HFPO-TA and other PFAS. | researchgate.netresearchgate.net |
Nanofiltration and Reverse Osmosis
Membrane filtration technologies, specifically nanofiltration (NF) and reverse osmosis (RO), represent a robust physical barrier approach to removing a wide range of contaminants from water, including organic micropollutants like PFAS. mdpi.comhydramem.com
Nanofiltration (NF): NF is a membrane filtration process that operates with a pore size between that of ultrafiltration and reverse osmosis, typically in the range of 1 to 10 nanometers. hydramem.comross-eng.com This allows NF membranes to remove larger molecules, such as organic compounds and divalent ions (e.g., calcium and magnesium), while allowing some smaller monovalent ions and water molecules to pass through. hydramem.com NF is considered a promising technology for removing PFAS from water. mdpi.com It operates at lower pressures than RO, which can result in energy savings. hydramem.com
Reverse Osmosis (RO): RO employs a much denser, semi-permeable membrane that can remove up to 99% of all dissolved solids, salts, and a broad spectrum of organic contaminants. hydramem.com Water is forced through the membrane under high pressure, leaving the contaminants behind in a concentrated waste stream. hydramem.com RO is highly effective in removing PFAS and is often used when high-purity water is required. mdpi.comdntb.gov.ua
The choice between NF and RO depends on the specific water treatment goals. NF allows for more selective removal, potentially retaining beneficial minerals, while RO provides a more comprehensive purification barrier. hydramem.com
Table 3: Comparison of Nanofiltration and Reverse Osmosis for Water Treatment
| Feature | Nanofiltration (NF) | Reverse Osmosis (RO) | Reference |
| Pore Size | Larger (approx. 1-10 nm) | Smaller (most dense) | hydramem.comross-eng.com |
| Operating Pressure | Lower | Higher | hydramem.com |
| Contaminant Removal | Divalent ions, large monovalent ions, organic molecules, PFAS. | Nearly all dissolved salts, ions, organic contaminants, PFAS. | mdpi.comhydramem.com |
| Energy Consumption | Generally lower | Generally higher | hydramem.com |
| Primary Application | Water softening, targeted organic removal. | Desalination, high-purity water production. | hydramem.com |
Environmental Monitoring Methods and Challenges for HFP and its Derivatives
Effective environmental monitoring is crucial for understanding the fate, transport, and potential risks of hexafluoropropene (HFP) and its derivatives like HFPO-DA (GenX) and HFPO-TA. nih.govfrontiersin.org However, the detection and quantification of these emerging contaminants in various environmental matrices present significant analytical challenges.
The primary analytical technique used for the detection of HFPO-DA and other related PFAS in water is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govepa.gov The U.S. Environmental Protection Agency (EPA) has developed specific LC/MS/MS methods, such as EPA Method 533 and 537.1, which can be used to quantify HFPO-DA in drinking water at very low concentrations, in the range of single-digit nanograms per liter (ng/L). epa.gov
Despite these advanced methods, several challenges remain:
Lack of Standardized Methods: For many HFP derivatives and the parent compound itself, standardized environmental monitoring methods are not widely established. A search by the UK Environment Agency did not identify established methods for detecting HFP in environmental matrices like water, soil, or sediment. service.gov.uk
Analytical Interferences: The analysis of compounds like HFPO-DA using electrospray ionization mass spectrometry can be complicated by significant in-source fragmentation. nih.govnih.gov This fragmentation can reduce the signal of the target molecule, making accurate quantification more difficult. nih.gov
Low Concentrations: Many emerging pollutants, including PFAS, can have adverse effects even at very low concentrations, challenging the detection limits of analytical instruments. frontiersin.org
Complex Matrices: Environmental samples (e.g., surface water, wastewater, soil) are complex mixtures. The presence of other compounds can interfere with the detection of the target analytes, often requiring extensive sample preparation and clean-up steps. service.gov.uk
These challenges underscore the need for the continued development of robust, sensitive, and standardized analytical methods to accurately monitor the presence and concentration of HFP and its derivatives in the environment. nih.govfrontiersin.org
Table 4: Key Challenges in Environmental Monitoring of HFP and its Derivatives
| Challenge | Description | Implication for Monitoring | Reference |
| Method Availability | Lack of robust, standardized analytical methods for HFP and some of its derivatives in environmental samples. | Inconsistent and limited monitoring data across different regions and matrices. | service.gov.uk |
| In-Source Fragmentation | During LC-MS/MS analysis, the target molecule (e.g., HFPO-DA) can break apart in the ion source. | Reduced analytical signal, compromising the limit of detection and quantification accuracy. | nih.govnih.gov |
| Low Environmental Concentrations | These compounds are often present at trace levels (ng/L or lower). | Requires highly sensitive and specialized analytical instrumentation. | frontiersin.orgepa.gov |
| Matrix Effects | Co-existing substances in environmental samples can enhance or suppress the analytical signal. | Need for complex sample preparation, clean-up, and use of internal standards to ensure accuracy. | service.gov.uk |
Toxicological Research and Health Impacts of Hexafluoropropene Trimer and Its Derivatives
General Toxicological Profiles and Acute Toxicity Studies
Hexafluoropropene (B89477) trimer and its derivatives, particularly hexafluoropropylene oxide trimer acid (HFPO-TA), have been the subject of toxicological research due to their use as replacements for legacy per- and poly-fluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA). researchgate.netacs.org Safety data for hexafluoropropene trimer classify it as a flammable liquid and vapor. chemicalbook.comsmolecule.com It is considered harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and serious eye irritation, as well as respiratory irritation. chemicalbook.comsmolecule.comchemos.de
Acute toxicity studies on derivatives like HFPO-TA have been conducted. In zebrafish embryos, the 50% lethal concentration (LC50) of HFPO-TA at 120 hours post-fertilization was determined to be 231 mg/L, which is lower than that of PFOA, suggesting a higher acute toxicity. nih.govresearchgate.netflemingcollege.ca Another study on a related compound, PFDMO2OA (C8 HFPO-TA), found its LC50 value in zebrafish embryos to be 505.9 mg/L, comparable to PFOA. nih.gov In studies with rats, the dermal LD50 for HFPO dimer acid ammonium (B1175870) salt was greater than 5,000 mg/kg. epa.gov
Table 1: Acute Toxicity Data for this compound and its Derivatives
| Compound | Test Organism | Endpoint | Value | Reference |
|---|---|---|---|---|
| This compound | Not specified | Hazard Classification | Harmful if swallowed, inhaled, or in contact with skin | chemicalbook.comsmolecule.comchemos.de |
| Hexafluoropropylene oxide trimer acid (HFPO-TA) | Zebrafish (Danio rerio) embryo | 120-hour LC50 | 231 mg/L | nih.govresearchgate.netflemingcollege.ca |
| PFDMO2OA (C8 HFPO-TA) | Zebrafish (Danio rerio) embryo | 120-hour LC50 | 505.9 mg/L | nih.gov |
| HFPO dimer acid ammonium salt | Rat (Rattus norvegicus) | Dermal LD50 | >5,000 mg/kg | epa.gov |
Organ-Specific Toxicity Investigations
Hepatotoxicity and Liver Accumulation
The liver is a primary target organ for the toxicity of this compound derivatives. researchgate.net Studies have consistently demonstrated that HFPO-TA exhibits a strong potential for liver accumulation, even more so than PFOA. researchgate.netacs.orgscispace.com In mice, HFPO-TA is rapidly absorbed and distributed to tissues, with a distinct and significant accumulation in the liver compared to plasma and other organs. acs.orgnih.gov This is coupled with a very low excretion rate. acs.orgnih.gov Toxicokinetic modeling predicts that under long-term, low-dose exposure, the concentration of HFPO-TA in the liver could be substantially higher than that of PFOA. acs.org This pronounced liver accumulation is a key factor in its observed hepatotoxicity. acs.orgnih.gov
Evidence of liver injury following exposure to HFPO-TA includes hepatomegaly (enlarged liver), necrosis (cell death), and increased levels of the liver enzyme alanine (B10760859) aminotransferase (ALT). researchgate.netacs.orgscispace.com Histopathological changes such as hepatocellular hypertrophy, karyolysis, cytoplasmic vacuolation, and focal necrosis have also been documented in animal studies. researchgate.net Furthermore, exposure to HFPO-TA has been shown to decrease total cholesterol and triglycerides in the liver in a dose-dependent manner. researchgate.netacs.orgscispace.com
Table 2: Observed Hepatotoxic Effects of HFPO-TA in Animal Studies
| Effect | Species | Findings | Reference |
|---|---|---|---|
| Liver Accumulation | Mouse | Higher accumulation potential than PFOA. scispace.com | researchgate.netacs.orgscispace.com |
| Hepatomegaly | Mouse | Significant increase in liver weight. acs.orgscispace.com | researchgate.netacs.orgscispace.com |
| Liver Injury Markers | Mouse | Increased serum ALT levels. researchgate.netacs.org | researchgate.netacs.orgscispace.com |
| Histopathology | Mouse | Hepatocellular hypertrophy, necrosis, apoptosis. researchgate.netscispace.com | researchgate.netscispace.com |
| Lipid Metabolism | Mouse | Dose-dependent decrease in liver total cholesterol and triglycerides. researchgate.netacs.orgscispace.com | researchgate.netacs.orgscispace.com |
Transcriptomic analyses of mouse livers exposed to HFPO-TA have revealed significant alterations in gene expression. researchgate.netacs.orgscispace.com The number of differentially expressed genes increases with the dose of HFPO-TA. researchgate.netacs.orgscispace.com Enrichment analysis of these genes consistently highlights the perturbation of pathways related to chemical carcinogenesis. researchgate.netacs.orgscispace.com Specifically, studies have reported increased protein levels of genes involved in carcinogenesis, such as AFP, p21, Sirt1, C-MYC, and PCNA. researchgate.netacs.orgscispace.com These findings suggest a potential carcinogenic risk associated with HFPO-TA exposure. researchgate.netmdpi.com
A recurring finding in toxicological studies of HFPO-TA and its derivatives is the significant enrichment of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. researchgate.netacs.orgresearchgate.netscispace.comnih.gov The PPARα nuclear receptor, which is highly expressed in the liver, is a key regulator of fatty acid metabolism. researchgate.netmdpi.com Disruption of this pathway is implicated in various adverse health outcomes, including altered lipid metabolism and changes in liver weight. researchgate.netmdpi.com Studies have shown that HFPO-TA has a stronger binding affinity for PPARγ than PFOA and exhibits agonistic activity towards the PPARγ signaling pathway. figshare.com This interaction with the PPAR pathway is a crucial mechanism underlying the observed hepatotoxicity and metabolic disturbances caused by HFPO-TA. researchgate.netnih.govresearchgate.netflemingcollege.ca
Mitochondrial ROS Accumulation and Membrane Potential Reduction
Cardiovascular Toxicity
In addition to hepatotoxicity, derivatives of this compound have been shown to induce cardiovascular toxicity. researchgate.net Studies using zebrafish embryos, a common model for developmental toxicity, have demonstrated that exposure to HFPO-TA can lead to cardiovascular developmental issues. nih.gov Observed effects include a significant reduction in heart rate, severe pericardial edema, and abnormal heart looping. nih.gov Furthermore, HFPO-TA exposure has been shown to impact the expression of genes crucial for heart development. nih.gov Another study on a related compound, PFDMO2OA (C8 HFPO-TA), also reported cardiovascular toxicity in zebrafish, including pericardial edema and a decline in erythrocytes. nih.gov These findings suggest that HFPO-TA and related compounds may pose a risk to cardiovascular health. nih.govnih.gov
Reproductive Toxicity of this compound and its Derivatives
Estrogenic Effects and Hormone Imbalance
Research into the derivatives of this compound, such as hexafluoropropylene oxide trimer acid (HFPO-TA), points to potential disruptions in hormonal balance. vibrant-wellness.comnih.govtaramd.com Chemicals like per- and polyfluoroalkyl substances (PFAS), a category that includes HFPO-TA, are known as endocrine disruptors. vibrant-wellness.comtaramd.com They can interfere with the endocrine system and affect hormone levels even at low concentrations by mimicking or blocking the natural actions of hormones. vibrant-wellness.com This interference can impact critical bodily functions, including fertility, hormone metabolism, and the production of steroid hormones. vibrant-wellness.com
Some PFAS compounds can imitate estrogen, leading to an overstimulation of estrogen receptors, which can disrupt the normal function of growth and sex hormones. vibrant-wellness.com Such disruptions in estrogen activity have been linked to various health issues. vibrant-wellness.com Studies on pregnant mice exposed to HFPO-TA indicated that the compound might alter steroid hormone levels, though further research is needed to confirm these effects. nih.gov
The disruption of the hypothalamic-pituitary-gonadal axis, which is crucial for the production of sex hormones, can be caused by external factors and lead to reduced levels of estrogen and testosterone (B1683101). acute.org Hormonal imbalances are known to be caused by various factors, including the menstrual cycle, menopause, chronic stress, and certain medical conditions like polycystic ovary syndrome (PCOS) and thyroid disorders. myobgyne.com
Gut Toxicity and Oxidative Damage
Studies on hexafluoropropylene oxide trimer acid (HFPO-TA) have indicated its potential for gut toxicity. nih.govresearchgate.net In studies using zebrafish, exposure to HFPO-TA led to lower levels of oxidative damage compared to the legacy chemical PFOA. nih.gov However, both substances had comparable effects on inflammation and apoptosis in the gut. nih.gov The primary biological pathways affected by exposure to both compounds included lipid metabolism, nucleotide metabolism, and amino acid metabolism. nih.gov
Research on pregnant mice revealed that HFPO-TA exposure altered the structure and function of the gut microbiota. nih.gov These changes were accompanied by abnormal fecal metabolites, suggesting a link between gut microbiota disturbances and metabolic changes. nih.gov With prolonged exposure, an increase in genera associated with human disease and inflammation was observed, pointing to a risk of intestinal inflammation. nih.gov
Other studies have also highlighted the potential for HFPO-TA to cause gut toxicity and have noted its hepatotoxicity, lipotoxicity, and cytotoxicity. researchgate.netresearchgate.net The compound's impact on the brain-gut axis is also an area of investigation, with findings suggesting that HFPO-TA exposure may disrupt this connection. nih.gov
Cytotoxicity to Human Embryonic Stem Cells
Hexafluoropropylene oxide trimer acid (HFPO-TA), a derivative of this compound, has been shown to exhibit cytotoxicity towards human embryonic stem cells (hESCs). nih.govresearchgate.net Studies have demonstrated that HFPO-TA reduces the viability of hESCs in a dose-dependent manner. nih.gov
The cytotoxic effects of HFPO-TA on hESCs involve multiple mechanisms. researchgate.net Exposure to the compound leads to a significant accumulation of intracellular reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential. nih.gov Furthermore, an increase in apoptotic and necrotic cells was observed in groups treated with high doses of HFPO-TA. nih.govresearchgate.net These findings indicate that HFPO-TA induces cytotoxicity by increasing intracellular oxidative stress and decreasing mitochondrial membrane potential, which in turn impairs cell viability and promotes cell death. researchgate.net
The use of human stem cells, including hESCs and induced pluripotent stem cells (hiPSCs), is becoming increasingly important in toxicology for assessing various forms of toxicity, such as embryonic, developmental, and organ-specific toxicity, without relying on animal models. toxys.comacs.org
Table 1: Cytotoxicity of HFPO-TA on Human Embryonic Stem Cells
| Exposure Time | IC50 (μmol/L) | Effect |
| 24 hr | 222.8 | Reduced cell viability nih.gov |
| 48 hr | 167.4 | Reduced cell viability nih.gov |
| 72 hr | 80.6 | Reduced cell viability nih.gov |
IC50 is the concentration of a substance that reduces the viability of cells by 50%.
Effects on Leydig Cells
Research has demonstrated that hexafluoropropylene oxide trimer acid (HFPO-TA) has cytotoxic effects on Leydig cells. researchgate.netresearcher.life Leydig cells are crucial for male reproduction as they are responsible for producing testosterone. researchgate.netnih.gov
Studies involving exposing mouse Leydig tumor cells (MLTC-1) to HFPO-TA revealed significant increases in the levels of steroid hormones, including 17α-hydroxyprogesterone (OHP), androstenedione (B190577) (ASD), and testosterone (T). nih.gov Notably, the elevation in these hormones was greater in the groups treated with HFPO-TA compared to those treated with perfluorooctanoic acid (PFOA) at the same concentration. nih.gov
The mechanism behind this increased steroid production involves the upregulation of two key steroidogenic genes, Star and Cyp11a1. nih.gov HFPO-TA was found to enhance the expression of these genes by modifying histone proteins, specifically by increasing H3K4me2/3 and decreasing H3K9me1 in the promoter regions of these genes. nih.gov These findings suggest that HFPO-TA has a stronger effect on steroidogenesis in Leydig cells than PFOA, which may be due to its distinct regulation of histone modifications. nih.gov This indicates that HFPO-TA may not be a safer alternative to PFOA regarding male reproductive toxicity. nih.gov
Table 2: Effects of HFPO-TA on Steroid Hormone Levels in Leydig Cells
| Compound | Concentration | Hormone Level Change |
| HFPO-TA | 1 µM | Significant increase in OHP, ASD, and T nih.gov |
| HFPO-TA | 10 µM | Significant increase in OHP, ASD, and T (greater than PFOA) nih.gov |
| PFOA | 1 µM | Significant increase in OHP, ASD, and T nih.gov |
| PFOA | 10 µM | Significant increase in OHP, ASD, and T nih.gov |
Mechanistic Studies of Toxicity
Interaction with Primary Amines
This compound is known to react with primary amines through nucleophilic substitution mechanisms, leading to the formation of functionalized products. smolecule.com This reactivity is a key aspect of its chemical behavior and is relevant to understanding its interactions within biological systems. smolecule.com The synthesis of this compound derivatives can involve reactions with amines. smolecule.com
The interaction between this compound and primary amines has been a subject of scientific research, with studies focusing on the resulting products and reaction mechanisms. sigmaaldrich.com
ER Stress/JNK/β-TrCP/Mcl-1 Axis
Research has identified a specific molecular pathway through which this compound acid (HFPO-TA) exerts cytotoxic effects, particularly on male reproductive cells. Studies on Leydig cells, which are crucial for testosterone production, have shown that HFPO-TA can inhibit cell viability and trigger apoptosis in a caspase-dependent manner. nih.gov The underlying mechanism involves the activation of the endoplasmic reticulum (ER) stress/JNK/β-TrCP/Mcl-1 axis. nih.govglobalauthorid.com
Exposure to HFPO-TA leads to an increase in reactive oxygen species (ROS), which in turn activates this specific signaling cascade within the Leydig cells. nih.gov A key event in this pathway is the ubiquitination and subsequent degradation of Myeloid Cell Leukemia-1 (Mcl-1), a pro-survival protein from the B-cell lymphoma-2 (Bcl-2) family. nih.govresearchgate.net This degradation is dependent on the F-box protein β-transducin repeat-containing protein (β-TrCP). nih.gov The activation of c-Jun N-terminal kinase (JNK) is a critical step that links the initial ER stress to the β-TrCP-mediated degradation of Mcl-1, ultimately leading to apoptosis and cytotoxicity. nih.govresearchgate.net This detailed molecular insight highlights a novel mechanism for the adverse effects of HFPO-TA on the male reproductive system. nih.gov
Wnt/β-catenin/NF-κB Axis in Liver
This compound acid (HFPO-TA) has been demonstrated to induce liver damage through the activation of the Wnt/β-catenin/NF-κB signaling pathway. nih.govwjgnet.comdntb.gov.ua This pathway is fundamental in both development and adult tissue homeostasis, and its dysregulation is linked to various diseases. mdpi.com Research has confirmed that HFPO-TA exposure triggers the activation of Wnt/β-catenin signaling, which subsequently induces necroptosis (a form of programmed necrosis) and inflammation in both mouse liver and human liver cells (HepG2). nih.gov
Alterations in Gut Metabolome Profiles and Microbial Community Structure
Exposure to this compound acid (HFPO-TA) significantly impacts the gut, leading to notable changes in both the microbial community and metabolic profiles. researchgate.netnih.govnih.gov Studies in mice have shown that oral exposure to HFPO-TA results in an imbalance and altered diversity of the cecal microbiota. nih.gov
At the phylum level, this dysbiosis is characterized by an increased relative abundance of Proteobacteria and Deferribacteres, and a decrease in Verrucomicrobia and Cyanobacteria. nih.gov At the genus level, significant changes include a decrease in the abundance of beneficial bacteria like Akkermansia, Prevotella, and Coprococcus, alongside an increase in Mucispirillum, Desulfovibrio, and Odoribacter. nih.gov Similar alterations were observed in pregnant mice, where HFPO-TA exposure modified the structure of the cecal gut microbiota, affecting phyla such as Bacteroidetes and Proteobacteria. nih.gov This disruption of the gut microbiome can induce intestinal inflammation and increase the risk of infection. nih.gov
These changes in the microbial community are accompanied by significant shifts in the gut metabolome. nih.govnih.gov Metabolic pathway analysis revealed that HFPO-TA exposure affects key biological pathways, including the metabolism of lipids (such as unsaturated fatty acids), amino acids, and nucleotides. nih.govnih.gov In zebrafish, the effects of HFPO-TA on metabolome profiles were found to be much more pronounced compared to the legacy compound PFOA at lower concentrations. nih.gov The correlation between the altered gut microbiota and abnormal fecal metabolites suggests a mechanistic link between the microbial shifts and the resulting metabolic dysfunction. nih.gov
| Phylum/Genus | Direction of Change | Host/Study Model | Reference |
| Phylum | |||
| Proteobacteria | Increase | Male Mice | nih.gov |
| Deferribacteres | Increase | Male Mice | nih.gov |
| Tenericutes | Increase | Male Mice | nih.gov |
| Verrucomicrobia | Decrease | Male Mice | nih.gov |
| Cyanobacteria | Decrease | Male Mice | nih.gov |
| TM7 | Decrease | Male Mice | nih.gov |
| Bacteroidetes | Down-regulation (mid-pregnancy) | Pregnant Mice | nih.gov |
| Proteobacteria | Down-regulation (mid-pregnancy), then Up-regulation (late pregnancy) | Pregnant Mice | nih.gov |
| Genus | |||
| Akkermansia | Decrease | Male Mice | nih.gov |
| Prevotella | Decrease | Male Mice | nih.gov |
| Coprococcus | Decrease | Male Mice | nih.gov |
| Parabacteroides | Decrease | Male Mice | nih.gov |
| Dorea | Decrease | Male Mice | nih.gov |
| Mucispirillum | Increase | Male Mice | nih.gov |
| Desulfovibrio | Increase | Male Mice | nih.gov |
| Odoribacter | Increase | Male Mice | nih.gov |
Comparative Toxicological Assessments with Legacy Perfluorinated Compounds (e.g., PFOA)
Comparative studies consistently indicate that this compound acid (HFPO-TA) is not a safer substitute for legacy per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA). nih.govscispace.comacs.orgnih.govnih.govacs.org In many instances, HFPO-TA exhibits comparable or even more severe toxicity.
Hepatotoxicity and Bioaccumulation: One of the most significant findings is the remarkable potential for HFPO-TA to accumulate in the liver. acs.orgnih.govacs.org Studies in mice have shown that HFPO-TA has a higher bioaccumulation potential and induces more serious hepatotoxicity than PFOA. scispace.comacs.org Following a 28-day exposure, effects like hepatomegaly (enlarged liver) and necrosis were more extensive in HFPO-TA-treated groups than in those exposed to similar doses of PFOA. scispace.com The ratio of liver to serum concentration for HFPO-TA was found to be significantly higher than that for PFOA, underscoring its propensity for liver accumulation. scispace.com Toxicokinetic modeling predicts that even under long-term, low-dose exposure scenarios, the concentration of HFPO-TA in the liver could be nearly five times higher than that of PFOA. acs.org
Other Toxicological Endpoints: The higher toxicity of HFPO-TA is not limited to the liver.
Reproductive Toxicity: In Leydig cells, HFPO-TA was found to cause a greater elevation in steroid hormone levels compared to PFOA, suggesting stronger effects on steroidogenesis and male reproductive toxicity. nih.gov
Developmental and Systemic Toxicity: In zebrafish, HFPO-TA and its dimer acid (HFPO-DA) exhibited a greater toxicological response than PFOA, causing more severe oxidative damage and affecting immune homeostasis in both embryos and adults. nih.gov While both PFOA and HFPO-TA affect lipid metabolism in developing zebrafish, their specific effects and modes of action differ. nih.gov
Gut Toxicity: In the zebrafish gut, HFPO-TA and PFOA had comparable effects on inflammation and apoptosis. nih.gov However, at lower exposure concentrations, HFPO-TA and HFPO-DA had a much greater impact on metabolome profiles than PFOA. nih.gov
Estrogenic Effects: Both in vitro and in vivo results indicate that HFPO homologues might exert higher estrogenic effects than PFOA. acs.org HFPO-TA showed a higher binding affinity to estrogen receptors than PFOA and acted as an antagonist to the receptors' signaling pathway. acs.org
| Toxicological Endpoint | HFPO-TA Finding | Comparative PFOA Finding | Organism/System | Reference |
| Hepatotoxicity | More serious hepatotoxicity, hepatomegaly, and necrosis. | Less severe effects at similar doses. | Mice | scispace.comacs.org |
| Liver Accumulation | Significantly higher liver/serum ratio and predicted steady-state concentration. | Lower liver accumulation potential. | Mice | scispace.comacs.org |
| Gut Toxicity | Comparable effects on inflammation/apoptosis; much higher effect on metabolome at low doses. | Comparable effects on inflammation/apoptosis; lower effect on metabolome at low doses. | Zebrafish | nih.gov |
| Oxidative Damage | Caused more severe oxidative damage. | Less severe oxidative damage. | Zebrafish | nih.gov |
| Steroidogenesis | Stronger induction of steroid hormone production in Leydig cells. | Less potent effects on steroidogenesis. | Mouse Leydig Cells | nih.gov |
| Estrogenic Effects | Higher binding affinity to estrogen receptors; acts as an antagonist. | Weaker binding affinity; acts as an agonist. | In vitro / Zebrafish | acs.org |
| Developmental Toxicity | Induces different effects, focused on lipid metabolism. | Induces different effects. | Zebrafish | nih.gov |
Toxicokinetic Modeling and Health Risk Assessment
Toxicokinetic modeling, particularly physiologically based toxicokinetic (PBTK) modeling, has been crucial in understanding the health risks associated with this compound acid (HFPO-TA). acs.orgresearchgate.net These models provide a quantitative description of the absorption, distribution, metabolism, and excretion (ADME) of chemicals, which is essential for risk assessment. acs.orgresearchgate.net
Studies using mouse models have revealed that HFPO-TA is rapidly absorbed, with detectable levels in blood and tissues within 15 minutes of exposure. nih.govacs.org It exhibits a volume of distribution approximately three times higher than PFOA, indicating a greater tendency to distribute into tissues rather than remain in the bloodstream. acs.orgacs.org A key finding from these models is the distinct and high accumulation of HFPO-TA in the liver compared to other tissues, coupled with very poor excretion. nih.govacs.org On the 21st day after a single oral dose, only about 2.2% was excreted in urine and 7.3% in feces. nih.gov
PBTK models that extrapolate experimental data to long-term, low-dose exposure scenarios—which are more relevant to human exposure—have provided critical insights. acs.org These models revealed several key differences compared to PFOA that explain HFPO-TA's significant liver accumulation:
An 8-fold lower bile clearance rate . nih.govacs.org
A 7-fold higher liver partition coefficient . nih.govacs.org
A 5-fold higher hepatic first-pass effect . nih.govacs.org
These factors contribute to a predicted 5-fold greater accumulation in the liver for HFPO-TA compared to PFOA. nih.govacs.org Molecular docking analyses support these findings, showing a strong binding affinity of HFPO-TA with transport proteins involved in enterohepatic circulation, which facilitates its retention in the liver. nih.govacs.org The evidence strongly suggests that HFPO-TA has a high potential for bioaccumulation and associated toxicity in humans, particularly in the liver, warranting further human exposure risk assessments and a reconsideration of its safety as a PFOA alternative. nih.govacs.org
Applications and Future Directions in Hexafluoropropene Trimer Research
Role as a Building Block in Fluoropolymer Production
Hexafluoropropene (B89477) trimer is a fundamental building block in the synthesis of fluoropolymers. chemimpex.comsmolecule.com These polymers are renowned for their outstanding chemical resistance and thermal stability, making them suitable for applications in harsh environments. chemimpex.com The trimer is also used as an intermediate in the production of a variety of fluorinated chemicals. codchem.com Its highly reactive nature makes it a key ingredient in the manufacturing of plastics, resins, and elastomers. codchem.com The process often involves the oligomerization of hexafluoropropene to produce dimers and trimers, which are then used in subsequent polymerization reactions. czjyhg.comgoogle.com
Synthesis of Fluorinated Elastomers and Coatings
The compound is integral to the production of fluorinated elastomers, which are valued for their high degree of chemical and thermal stability. chemimpex.comcodchem.com It can be used as a monomer or a cross-linking agent in the creation of these specialized rubbers. codchem.com For instance, fluoroelastomers with low glass transition temperatures have been developed by copolymerizing units of a perfluorovinylpolyether derived from the trimer of hexafluoropropylene oxide. google.com These materials are essential for creating durable seals, gaskets, and insulation materials that can withstand extreme conditions in industries like aerospace and automotive. chemimpex.com
Furthermore, hexafluoropropene trimer is used to create advanced coatings that offer superior performance in environments with high temperatures, corrosion, and moisture. google.com These coatings are critical for protecting surfaces and ensuring the longevity and reliability of components in the aerospace, military, and automotive sectors. google.com
Use in Specialty Chemicals (e.g., Surfactants, Lubricants)
This compound is a precursor for a range of specialty chemicals, including high-performance surfactants and lubricants. chemimpex.comgoogle.com Its isomers, such as Perfluoro(2-methyl-2-pentene) and Perfluoro(4-methyl-2-pentene), are key intermediates in synthesizing fluorine-containing surface-active agents. fluorotech.com.cnfluorotech.com.cn These surfactants are used in various applications, including fabric and paper treatment agents. fluorotech.com.cn The trimer itself is used as a raw material for producing water- and oil-repellent finishing agents for textiles and leather. fluorotech.com.cn
In the field of lubrication, this compound is explored for producing high-performance lubricants that enhance the efficiency and longevity of industrial machinery. google.com It is also used as a diluent for other lubricants and as a special-purpose solvent. sanfush.com
Electronic Industry Applications
The unique properties of this compound make it highly valuable in the electronics industry. chemimpex.cominnospk.com Its excellent dielectric properties, chemical inertness, and thermal conductivity are beneficial for a variety of high-tech applications. innospk.comsanfush.com
Fabrication of Semiconductors and Electronic Components
This compound is employed in the fabrication of semiconductors and other electronic components. chemimpex.cominnospk.com Its dielectric properties contribute to enhanced device performance. innospk.com The compound is used in processes such as electronic precision cleaning, optical cleaning, and dehydration cleaning, ensuring the integrity of sensitive equipment. sanfush.comfluorochemie.com It is also utilized for air tightness testing of electronic components. sanfush.comtuwtech.com The rapid development of high-tech industries like 5G communications and semiconductor manufacturing continues to drive the demand for this compound. czjyhg.com
Insulating Materials with High Dielectric Strength
As an electrical insulator, this compound exhibits a low dielectric constant and high dielectric strength. smolecule.com The low dielectric constant allows for the efficient transmission of electrical signals with minimal distortion, which is valuable for high-frequency electronics. smolecule.com Its high dielectric strength enables it to withstand strong electric fields without breaking down, making it suitable for high-voltage applications. smolecule.com These properties, combined with low moisture absorption, ensure the reliability of electronic devices where it is used as an insulating material. chemimpex.com
| Property | Value | Reference |
| Dielectric Strength | >32 kV | tuwtech.com |
| 23 kV/mm (50 Hz) | f2chemicals.comf2chemicals.com | |
| Dielectric Constant | 2.07 | tuwtech.com |
| 1.79 | sanfush.com | |
| Volume Resistivity | >10¹⁵ Ω·cm | f2chemicals.comf2chemicals.com |
Heat Transfer Fluids
This compound is recognized for its application as a heat transfer fluid, particularly in scenarios requiring excellent thermal stability and low-temperature performance. smolecule.comgoogle.com It is used as a cooling medium in various high-tech applications, including data center server immersion cooling, 5G base stations, and radar equipment thermal management. sanfush.com
An isomerically pure form of hexafluoropropylene (HFP) trimer demonstrates surprisingly good low-temperature properties, including a very low pour point and low viscosity at low temperatures compared to other highly fluorinated fluids. google.com This makes it an efficient medium for heat transfer even in cold environments. smolecule.com Its non-flammable nature and good thermal conductivity further enhance its suitability for these applications. sanfush.com The compound is also considered an ideal substitute for chlorofluorocarbons (CFCs) in certain applications due to its environmental profile. fluorotech.com.cnguidechem.com
| Property | Value | Reference |
| Boiling Point | 110-120 °C | tuwtech.com |
| 115 °C | f2chemicals.comf2chemicals.com | |
| 112.5 °C | sanfush.com | |
| Pour Point / Freezing Point | -26 °C | f2chemicals.comf2chemicals.com |
| -109.7 °C | sanfush.com | |
| Density (at 25°C) | 1.83 g/mL | tuwtech.com |
| 1.8 g/mL | f2chemicals.comf2chemicals.com | |
| Kinematic Viscosity (at 25°C) | 1.321 cSt | tuwtech.com |
| 1.353 cSt | sanfush.com | |
| Specific Heat | 1.014 kJ/kg·°C | tuwtech.com |
| 1177 J/kg·K | sanfush.com | |
| Latent Heat of Vaporization | 37 kJ/mol | tuwtech.com |
| 92 kJ/kg | sanfush.com | |
| Thermal Conductivity | Excellent | sanfush.com |
Research and Development of Advanced Materials
This compound is a key building block in the synthesis of advanced fluorinated materials due to its high fluorine content and resulting chemical inertness. innospk.comchemimpex.com Research is actively exploring its use in the production of high-performance fluoropolymers, elastomers, coatings, seals, and gaskets. innospk.comchemimpex.com These materials are critical in industries such as aerospace, automotive, and electronics, where durability and resistance to harsh conditions are paramount. innospk.com
The compound's dielectric properties also make it a candidate for applications in the electronics industry, particularly in the fabrication of semiconductors and as an insulating material for electronic components. chemimpex.comguidechem.com Its ability to form a thin, protective layer helps prevent electrical leakage and corrosion, thereby enhancing the performance and reliability of electronic devices. guidechem.com
Recent research has also focused on creating novel materials with specific functionalities. For instance, oligoacrylates with perfluoroalkyl substituents based on this compound are being investigated for creating environmentally friendly hydrophobic coatings. researchgate.net These coatings have shown high contact angles on surfaces like glass and aluminum, indicating significant water repellency. researchgate.net
Interactive Table: Applications of this compound in Advanced Materials
| Industry Sector | Specific Application | Key Property Leveraged |
| Aerospace & Automotive | Seals, gaskets, coatings | Thermal stability, chemical resistance innospk.comchemimpex.com |
| Electronics | Semiconductor fabrication, insulating materials | Dielectric properties, resistance to heat and chemicals chemimpex.comguidechem.com |
| Advanced Coatings | Hydrophobic and oleophobic surface treatments | Surface tension modification researchgate.netfluorotech.com.cn |
| Specialty Chemicals | Synthesis of fluorinated surfactants and lubricants | Chemical inertness, building block for complex molecules chemimpex.com |
Potential as a Refrigerant with Low Global Warming Potential
This compound is being explored as a potential refrigerant with a low global warming potential (GWP), positioning it as a more sustainable alternative to traditional refrigerants. innospk.comchemimpex.comguidechem.com The high GWP of many hydrofluorocarbons (HFCs) currently in use has led to a search for replacements with lower environmental impact. nih.govornl.gov
While specific GWP values for this compound are not extensively detailed in the provided search results, the monomer it is derived from, hexafluoropropene (HFP), is noted to have a low 100-year GWP. service.gov.uk Research into hydrofluoroolefins (HFOs), a class of refrigerants that includes isomers of hexafluoropropene, indicates that these compounds are easily degraded in the troposphere, which contributes to their low GWP. researchgate.net
An isomerically pure form of this compound has been shown to possess good low-temperature properties, including a very low pour point and low viscosity, which are desirable characteristics for a heat transfer fluid. google.comgoogleapis.com It also exhibits good dielectric properties, low toxicity, and a short environmental lifetime, further supporting its potential as a next-generation refrigerant. google.com
Development of Sustainable Chemical Processes
The development of sustainable chemical processes for both the synthesis and degradation of this compound is an area of active research. The goal is to create more environmentally friendly and efficient manufacturing methods and to find effective ways to break down these persistent compounds.
In terms of synthesis, efforts are being made to develop catalytic processes that are highly efficient and atom-economical. For example, a one-step catalytic oligomerization of hexafluoropropene (HFP) monomer has been developed to produce an isomerically pure HFP trimer in high yield. google.com
Regarding degradation, research has explored methods to break down hexafluoropropene oxide (HFPO) oligomers, which are byproducts of HFPO polymerization and are considered persistent organic pollutants. One study demonstrated the successful degradation of HFPO oligomers into a valuable industrial chemical, pentafluoropropionyl fluoride (B91410) (PPF), using cesium fluoride in tetraglyme (B29129). rhhz.net This process not only consumes a harmful chemical but also transforms it into a useful product. rhhz.net Other research has investigated the degradation of HFPO-TA using methods like UV/sulfite/iodide systems and catalytic degradation on granular activated carbon. iwaponline.comacs.org These studies are crucial for developing remediation technologies for PFAS-contaminated environments. The principles of green chemistry, which focus on the design of chemical products and processes that reduce or eliminate hazardous substances, are central to these research efforts. researchgate.netnih.gov
Q & A
Q. What are the key physicochemical properties of hexafluoropropene trimer (C₉F₁₈) critical for experimental design?
Q. How can researchers validate the purity of this compound samples?
Purity validation requires gas chromatography-mass spectrometry (GC-MS) for isomer identification and nuclear magnetic resonance (¹⁹F NMR) to confirm structural integrity . Commercial samples typically specify ≥98% purity, but batch-to-batch variability necessitates independent verification using calibrated standards . For trace impurities, Fourier-transform infrared spectroscopy (FTIR) can detect residual monomers or degradation products .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported thermal stability data for this compound?
Discrepancies in thermal stability (e.g., decomposition temperatures) often arise from differences in experimental conditions (e.g., heating rate, atmosphere). Researchers should:
- Conduct thermogravimetric analysis (TGA) under controlled nitrogen vs. air atmospheres to assess oxidative degradation .
- Compare results with differential scanning calorimetry (DSC) to identify endothermic/exothermic transitions .
- Cross-reference with computational models (e.g., density functional theory) to predict bond dissociation energies of C–F bonds .
Example Workflow :
- Perform TGA at 5°C/min under N₂.
- Validate with DSC for overlapping transitions.
- Use molecular dynamics simulations to model degradation pathways.
Q. How can isomer-specific reactivity of this compound be exploited in fluoropolymer synthesis?
this compound exists as a mixture of isomers (e.g., cyclic vs. linear trimers), each with distinct reactivity . Advanced strategies include:
- Chromatographic separation : Use preparative GC or HPLC to isolate isomers for individual reactivity studies .
- Copolymerization : Introduce isolated isomers into fluorosilicone-modified polyurethanes to tailor mechanical properties (e.g., elasticity, thermal resistance) .
- Kinetic studies : Monitor reaction rates with time-resolved FTIR to identify preferential bonding sites (e.g., terminal vs. internal CF₃ groups) .
Q. What analytical approaches address conflicting toxicity profiles in this compound studies?
Toxicity contradictions (e.g., acute dermal vs. inhalation hazards) require systematic in vitro/in vivo testing:
- In vitro : Use human lung epithelial cells (A549) to assess inhalation toxicity (LC₅₀) and compare with OECD guidelines .
- In vivo : Apply OECD Test No. 403 (acute inhalation toxicity) with rodents, monitoring respiratory distress and histopathology .
- Ecotoxicology : Evaluate aquatic toxicity via Daphnia magna assays to align with REACH regulations .
Q. How can computational modeling optimize this compound’s application in high-performance materials?
Molecular dynamics (MD) simulations and quantum mechanics (QM) can predict:
- Surface interactions : Simulate adhesion to metals or polymers for anti-corrosion coatings .
- Thermal conductivity : Model phonon transport in fluorinated composites for heat-resistant materials .
- Solubility parameters : Calculate Hansen solubility parameters to design solvent-resistant elastomers .
Methodological Best Practices
Q. What statistical tools are recommended for analyzing isomer distribution in synthetic batches?
- Principal Component Analysis (PCA) : Reduce dimensionality of GC-MS datasets to identify dominant isomers .
- ANOVA : Compare batch variability using purity data (≥98% vs. lower-grade samples) .
- Machine Learning : Train models on historical synthesis data to predict optimal reaction conditions (e.g., temperature, catalyst load) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
